molecular formula C14H14F3NO B11748372 (2R)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)-2,3-dihydropyridin-4-one

(2R)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)-2,3-dihydropyridin-4-one

Cat. No.: B11748372
M. Wt: 269.26 g/mol
InChI Key: LWILBNUCDOFKEF-ZWNOBZJWSA-N
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Description

(2R)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)-2,3-dihydropyridin-4-one is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its unique electronic properties and its ability to influence the biological activity of molecules. The presence of the dihydropyridinone ring adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)-2,3-dihydropyridin-4-one typically involves the use of trifluoromethyl ketones as key intermediates. One common method includes the reaction of a suitable phenylethylamine derivative with a trifluoromethyl ketone under controlled conditions. The reaction often requires the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure higher efficiency and yield. Flow microreactor systems have been employed to introduce the trifluoromethyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2R)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)-2,3-dihydropyridin-4-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(2R)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)-2,3-dihydropyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)-2,3-dihydropyridin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)-2,3-dihydropyridin-4-one apart is its combination of the trifluoromethyl group with the dihydropyridinone ring, providing a unique structural framework that can influence its reactivity and biological activity.

Properties

Molecular Formula

C14H14F3NO

Molecular Weight

269.26 g/mol

IUPAC Name

(2R)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)-2,3-dihydropyridin-4-one

InChI

InChI=1S/C14H14F3NO/c1-10(11-5-3-2-4-6-11)18-8-7-12(19)9-13(18)14(15,16)17/h2-8,10,13H,9H2,1H3/t10-,13-/m1/s1

InChI Key

LWILBNUCDOFKEF-ZWNOBZJWSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C=CC(=O)C[C@@H]2C(F)(F)F

Canonical SMILES

CC(C1=CC=CC=C1)N2C=CC(=O)CC2C(F)(F)F

Origin of Product

United States

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